molecular formula C8H15NO7 B13787568 Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- CAS No. 85339-18-0

Acetamide,N-SS-D-galactofuranosyl-N-hydroxy-

Cat. No.: B13787568
CAS No.: 85339-18-0
M. Wt: 237.21 g/mol
InChI Key: SOWDFTVNCACHGC-UIAUGNHASA-N
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Description

Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- is a chemical compound with the molecular formula C8H15NO7 and a molecular weight of 237.207 g/mol It is a derivative of acetamide, where the acetamide group is linked to a D-galactofuranosyl moiety and an N-hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- typically involves the condensation of penta-O-benzoyl-α,β-D-galactofuranose with the corresponding amine, followed by debenzoylation . The reaction is catalyzed by tin(IV) chloride (SnCl4) and proceeds under mild conditions to afford the desired product in high yield. The final product is obtained after purification by column chromatography.

Industrial Production Methods

Industrial production methods for Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing large-scale purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the N-hydroxy group to an amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in inhibiting β-D-galactofuranosidase, an enzyme involved in the metabolism of galactofuranose.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting parasitic infections where galactofuranose-containing glycoconjugates are present.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- involves its interaction with specific molecular targets, such as β-D-galactofuranosidase . By inhibiting this enzyme, the compound can disrupt the metabolism of galactofuranose, which is essential for the survival of certain parasites. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic residues.

Comparison with Similar Compounds

Similar Compounds

    1-Thio-β-D-galactofuranosides: These compounds are also inhibitors of β-D-galactofuranosidase and share a similar galactofuranosyl moiety.

    N-Hydroxyacetamide derivatives: These compounds have similar structural features but may differ in their biological activity and specificity.

Uniqueness

Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- is unique due to its specific combination of the acetamide, N-hydroxy, and D-galactofuranosyl groups. This unique structure allows it to interact specifically with β-D-galactofuranosidase, making it a valuable tool in studying the enzyme’s function and potential therapeutic applications.

Properties

CAS No.

85339-18-0

Molecular Formula

C8H15NO7

Molecular Weight

237.21 g/mol

IUPAC Name

N-[(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]-N-hydroxyacetamide

InChI

InChI=1S/C8H15NO7/c1-3(11)9(15)8-6(14)5(13)7(16-8)4(12)2-10/h4-8,10,12-15H,2H2,1H3/t4-,5-,6-,7+,8-/m1/s1

InChI Key

SOWDFTVNCACHGC-UIAUGNHASA-N

Isomeric SMILES

CC(=O)N([C@H]1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O)O)O

Canonical SMILES

CC(=O)N(C1C(C(C(O1)C(CO)O)O)O)O

Origin of Product

United States

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